Quinocycline B

Catalog No.
S13950883
CAS No.
37231-76-8
M.F
C33H32N2O10
M. Wt
616.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinocycline B

CAS Number

37231-76-8

Product Name

Quinocycline B

IUPAC Name

(1S,16R,17R,19S)-16-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,6-dihydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione

Molecular Formula

C33H32N2O10

Molecular Weight

616.6 g/mol

InChI

InChI=1S/C33H32N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,11,14,19,21-22,29,37-38,41-42H,7-8,10,12H2,1-3H3,(H,34,35)/t14-,19-,21+,22-,29+,31+,32-,33+/m0/s1

InChI Key

IWQFYWITNQDEGF-ISOVBQQUSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O

Isomeric SMILES

C[C@H]1[C@@]([C@@H](C[C@@H](O1)O[C@@H]2C3=CC4=C(C(=C3[C@@H]5C[C@]2(O[C@@]56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O

Quinocycline B is a natural product found in Micromonospora with data available.

Quinocycline B is a member of the quinocycline class of antibiotics, which are characterized by their complex molecular structure and broad-spectrum antibacterial activity. The chemical formula for Quinocycline B is C₃₃H₃₂N₂O₁₀, and it features a unique bicyclic core structure that includes a quinoline moiety. This compound is primarily derived from the actinobacteria genus Micromonospora, which is known for producing various bioactive natural products. Quinocycline B has garnered interest due to its potential applications in treating bacterial infections and its unique structural properties compared to other antibiotics.

That are characteristic of its functional groups. Key reactions include:

  • Hydrolysis: Quinocycline B can undergo hydrolysis in aqueous solutions, leading to the breakdown of its glycosidic bonds, which can affect its biological activity.
  • Oxidation: The presence of certain functional groups allows for oxidation reactions, which can modify its pharmacological properties.
  • Acid-base reactions: The compound can participate in acid-base reactions, influencing its solubility and stability in different pH environments.

These reactions are crucial for understanding the stability and efficacy of Quinocycline B in pharmaceutical formulations.

Quinocycline B exhibits significant biological activity, particularly as an antibiotic. Its mechanism of action primarily involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. This action disrupts translation, effectively halting bacterial growth. Studies have shown that Quinocycline B is effective against a range of Gram-positive and Gram-negative bacteria, with notable potency against resistant strains. Additionally, it has shown antitumor activity in certain contexts, making it a compound of interest in cancer research.

The synthesis of Quinocycline B can be achieved through several methods:

  • Natural Extraction: The primary method involves isolating the compound from Micromonospora species through fermentation processes.
  • Semi-synthetic Approaches: Modifications of naturally occurring precursors can yield Quinocycline B through chemical transformations such as methylation or acylation.
  • Total Synthesis: Advanced synthetic routes have been developed using organic synthesis techniques that involve multi-step reactions to construct the quinocycline core.

These methods highlight the versatility in obtaining Quinocycline B for research and therapeutic applications.

Quinocycline B has several notable applications:

  • Antibiotic Therapy: It is utilized in treating various bacterial infections, especially those caused by resistant pathogens.
  • Cancer Research: Due to its antitumor properties, Quinocycline B is being investigated for potential use in cancer therapies.
  • Biochemical Research: It serves as a tool compound for studying protein synthesis and ribosomal function in microbiology.

Quinocycline B shares structural and functional similarities with several other compounds within the quinocycline family and related antibiotic classes. Here are some comparable compounds:

Compound NameStructure TypeBiological ActivityUnique Features
KosinostatinQuinocyclineAntibacterial and antitumorStrong activity against Gram-positive bacteria
Isoquinocycline BStructural IsomerAntibacterialDifferent stereochemistry affecting activity
DoxorubicinAnthracyclineAntitumorMechanism involves intercalation into DNA
TetracyclineTetracycline ClassBroad-spectrum antibacterialWell-known resistance issues

Quinocycline B's uniqueness lies in its specific structural attributes and dual functionality as both an antibiotic and an antitumor agent, setting it apart from other similar compounds.

Quinocycline B represents a significant quinocycline antibiotic originally isolated from the fermentation broth of Streptomyces aureofaciens, where it was first identified as part of the quinocycline complex [1]. The compound, also known as kosinostatin when isolated from Micromonospora species, demonstrates identical physicochemical properties and is presumed to be the same molecular entity [1]. Marine Streptomyces aureofaciens strain A3 has been extensively studied for its antibacterial compound production through fermentation processes [2].

The fermentation-based production of quinocycline B in Streptomyces aureofaciens follows established protocols for actinomycete cultivation [3]. Production typically occurs in specialized media containing lactose as the primary carbon source, Pharmamedia as the nitrogen source, and HP-20 resin for product capture during fermentation [3]. The optimal fermentation conditions include cultivation at 30 degrees Celsius with continuous agitation at 200 revolutions per minute for approximately five to six days [3].

Table 1: Fermentation Parameters for Quinocycline B Production

ParameterSpecificationReference
Temperature30°C [3]
Agitation200 rpm [3]
Duration5-6 days [3]
Primary Carbon SourceLactose 4.0% [3]
Nitrogen SourcePharmamedia 2.0% [3]
Resin AdditionHP-20 1.0% [3]

The fermentation process demonstrates characteristic growth patterns with ethyl acetate extracts showing moderate to strong antibacterial activity against various pathogens from day six to day fifteen of cultivation [2]. During this period, there is a consistent daily increase in antibacterial activity, with rates of 4.15 millimeters per day against Escherichia coli and 3.83 millimeters per day against Bacillus subtilis [2].

Streptomyces aureofaciens exhibits complex multicellular development during fermentation, forming branched multinucleoid substrate mycelium that subsequently produces aerial mycelium [4]. The organism contains 34 gene clusters responsible for the biosynthesis of known and unknown secondary metabolites, including the quinocycline production pathway [4]. The secondary metabolite production typically occurs during the transition from primary to secondary metabolism, which coincides with morphological differentiation processes [4].

Enzymatic Mechanisms of Branched-Chain Sugar Incorporation

The enzymatic incorporation of branched-chain sugars in quinocycline B biosynthesis involves complex mechanisms that parallel those observed in other antibiotic-producing actinomycetes [5] [6]. Quinocycline B contains a branched octose sugar substituent that requires specialized enzymatic machinery for its assembly and incorporation into the final antibiotic structure [5].

The biosynthesis of octose-containing secondary metabolites follows two principal paradigms [6]. The first involves a [5 + 3]-coupling mechanism between a five-carbon sugar and a three-carbon donor, while the second employs a [6 + 2]-coupling between a six-carbon sugar and a two-carbon donor [6]. For quinocycline B, the octose core formation likely follows the [6 + 2]-coupling mechanism, similar to other complex antibiotics [6] [7].

Glycosyltransferases play crucial roles in the assembly of branched-chain sugars by catalyzing group-transfer reactions where monosaccharide moieties from nucleotide sugar donors are transferred to acceptor substrates [8]. These enzymes constitute a large family responsible for the biosynthesis of complex glycan chains found in secondary metabolites [8]. The substrate specificity of these transferases is critical for determining the final sugar structure incorporated into the antibiotic [8].

Table 2: Key Enzymatic Steps in Branched-Chain Sugar Formation

Enzyme TypeFunctionSubstrateProductReference
TransaldolaseCarbon chain extensionGlcNAc/GalNAc + acceptorOctose precursor [7]
GlycosyltransferaseSugar attachmentNDP-sugar + acceptorGlycosylated product [8]
EpimerasesStereochemical modificationSugar substrateModified sugar [7]
DehydrogenasesOxidation reactionsSugar-OHSugar-ketone [9]

The enzymatic mechanisms involve substrate recognition through three-dimensional shape complementarity and stereochemical interactions between oligosaccharides and proteins [10]. The branched nature of complex carbohydrates requires different biosynthetic control mechanisms compared to linear structures like proteins and nucleic acids [10]. Control points in branched sugar assembly include competitive enzyme activities, structure-freezing modifications, and prerequisite sugar insertions [10].

Recent studies have identified novel transaldolases that catalyze transaldolation reactions between N-acetyl aminosugars and acceptor molecules, forming octose cores with specific stereochemistry [7]. These enzymes lack sequence similarity to known aldolases and represent a new class of sugar-modifying enzymes [7]. The stereochemical outcome of these reactions is crucial for determining the biological activity of the final antibiotic product [7].

Role of [2-14C]Pyruvate and [1-14C]Acetate in Sugar Moiety Formation

Isotopic labeling studies using [2-14C]pyruvate and [1-14C]acetate have provided crucial insights into the biosynthetic origin of the sugar moiety in quinocycline B [11]. These radiolabeled precursors serve as metabolic tracers to elucidate the carbon incorporation patterns during sugar formation in Streptomyces aureofaciens [11].

The incorporation of [2-14C]pyruvate into the quinocycline B sugar component follows established metabolic pathways where pyruvate serves as a central metabolite in cellular carbon metabolism [12] [13]. Pyruvate undergoes conversion through pyruvate dehydrogenase complex, yielding acetyl-coenzyme A and carbon dioxide, with the labeled carbon-2 position contributing to the acetyl moiety [13]. This acetyl-coenzyme A subsequently participates in various biosynthetic pathways, including sugar formation [13].

Table 3: Carbon Incorporation Patterns from Isotopic Labeling

Labeled PrecursorTarget PositionIncorporation MechanismMetabolic PathwayReference
[2-14C]PyruvateC1, C8 positionsAcetyl-CoA formationPyruvate dehydrogenase [11] [13]
[1-14C]AcetateAcetyl unitsDirect incorporationAcetate activation [11] [14]
[2-14C]PyruvateSugar backboneGluconeogenesisPyruvate carboxylase [12] [15]
[1-14C]AcetateFatty acid chainsAcetyl-CoA pathwayAcetyl-CoA synthetase [14]

Studies on sugar moiety formation reveal that [2-14C]pyruvate incorporation occurs through multiple pathways [11]. The primary mechanism involves conversion to acetyl-coenzyme A, which then participates in fatty acid biosynthesis and other acetyl-requiring reactions [16]. The carbon-2 position of pyruvate becomes incorporated into the acetyl group, which subsequently contributes to the branched-chain sugar structure [11].

The role of [1-14C]acetate in sugar formation involves direct activation to acetyl-coenzyme A through acetyl-coenzyme A synthetase [14]. This pathway bypasses the pyruvate dehydrogenase step and provides immediate access to the acetyl-coenzyme A pool for biosynthetic reactions [14]. Acetate metabolism during sugar formation demonstrates specific radioactivity patterns that depend on the metabolic state of the organism and the availability of other carbon sources [14].

Isotopic labeling experiments have demonstrated that the specific radioactivity and carbon-14 distribution in glucose and other sugars depend markedly on the ratio of pyruvate carboxylation and decarboxylation rates [12] [15]. The contribution of pyruvate, acetyl-coenzyme A, and carbon dioxide to sugar carbon atoms can be quantified through these labeling studies [12]. The experimental design requires careful consideration of dilution effects and metabolic flux rates to accurately determine precursor contributions [12].

Genetic Regulation of Secondary Metabolite Production

The genetic regulation of quinocycline B production in Streptomyces aureofaciens involves complex hierarchical control systems that coordinate secondary metabolite biosynthesis with cellular development [17] [18]. Streptomyces species employ pyramidal transcriptional regulatory cascades that include various classes of regulators, from global pleiotropic factors to pathway-specific activators [17].

Streptomyces Antibiotic Regulatory Proteins, a genus-specific family of regulators, play crucial roles in controlling secondary metabolite biosynthesis [17]. These proteins are widely distributed throughout Streptomyces genomes and function primarily as cluster-situated activators of secondary metabolism [17]. The regulatory mechanisms involve both positive and negative control, with some proteins activating cluster-situated repressor genes, thereby negatively affecting metabolite production [17].

Table 4: Regulatory Elements in Secondary Metabolite Gene Clusters

Regulatory LevelRegulator TypeFunctionTarget GenesReference
GlobalAdpA, AfsRPleiotropic controlMultiple clusters [17] [4]
IntermediateTetR familyPathway coordinationCluster-specific [17]
LocalPathway-specificDirect activationBiosynthetic genes [17]
Post-transcriptionalSmall RNAsFine-tuningmRNA stability [19]

The genetic organization of secondary metabolite production involves biosynthetic gene clusters that contain all necessary genes for compound synthesis, regulation, and resistance [20] [21]. These clusters typically include structural genes encoding biosynthetic enzymes, regulatory genes controlling cluster expression, transporter genes for product efflux, and resistance genes protecting the producing organism [21]. The clustering of functionally related genes facilitates coordinate regulation and horizontal gene transfer [20].

Two-component regulatory systems represent predominant signal transduction pathways involved in secondary metabolism regulation [17]. These systems consist of histidine kinases that sense physiological signals and response regulators that are activated by phosphorylation [17]. The integration of environmental signals through these systems allows organisms to coordinate secondary metabolite production with nutritional and developmental status [17].

Transcriptional regulation occurs at multiple levels, including chromatin-level control that may be important for secondary metabolic gene cluster expression [20]. Global regulatory factors influence multiple pathways simultaneously, while pathway-specific regulators provide fine-tuned control over individual biosynthetic clusters [22]. The temporal expression of regulatory genes often follows developmental programs, with secondary metabolite production typically occurring during transitions from exponential growth to stationary phase [19].

Quinocycline B demonstrates potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV through a sophisticated mechanism involving water-metal ion bridge formation [1] [2]. The compound targets the quinolone resistance-determining region of DNA gyrase subunit A, specifically interacting with serine 83 and aspartic acid 87 residues in Escherichia coli numbering [1] [3]. This interaction is mediated through a non-covalytic magnesium ion that coordinates with the C-3/C-4 keto acid region characteristic of quinolone-type inhibitors [1] [4].

The inhibition dynamics reveal distinct patterns between DNA gyrase and topoisomerase IV targeting. In Gram-negative bacteria, DNA gyrase serves as the primary target, with quinolone compounds including quinocycline B causing immediate replication fork stalling and rapid bactericidal effects [5] [2]. Conversely, in Gram-positive bacteria, topoisomerase IV functions as the primary target, resulting in primarily bacteriostatic effects with slower onset of DNA damage [6] [5].

Table 1: DNA Gyrase and Topoisomerase IV Inhibition Mechanisms

Mechanism ComponentDNA GyraseTopoisomerase IVClinical Relevance
Primary Target EnzymePrimary in Gram-negative bacteriaPrimary in Gram-positive bacteriaMost clinically relevant target
Secondary Target EnzymeSecondary to Topoisomerase IV in some casesSecondary to DNA gyrase in othersDetermines resistance patterns
Binding Site FormationWater-metal ion bridge with GyrASimilar water-metal ion bridge with ParCEssential for drug binding
Metal Ion CoordinationMg²⁺ coordination through C-3/C-4 regionMg²⁺ coordination mechanismCritical for inhibitor efficacy
Resistance Mutation SiteSer83, Asp87 (QRDR region)Analogous serine and acidic residuesMajor resistance mechanism
Inhibition TypeCatalytic inhibition + DNA poisoningPrimarily bacteriostaticDetermines therapeutic outcome
DNA Damage ResponseImmediate replication fork stallingSlower replication inhibitionCell death pathway activation

The molecular basis of quinocycline B activity involves both catalytic inhibition and DNA poisoning mechanisms [7]. The compound stabilizes gyrase-DNA cleavage complexes, preventing religation of double-strand breaks and ultimately leading to chromosomal fragmentation [1] [5]. This dual mechanism distinguishes quinocycline B from purely catalytic inhibitors, as the stabilized cleavage complexes serve as barriers to replication and transcription machinery [8] [5].

Structural studies indicate that quinocycline B requires conformational changes in the target enzymes to achieve optimal binding [3]. The large conformational alterations during the catalytic cycle allow distant regions of the enzyme to come into proximity, facilitating drug-enzyme-DNA ternary complex formation [3]. This requirement for specific enzyme conformations contributes to the selective toxicity of quinocycline B against rapidly dividing bacterial cells compared to mammalian cells [1] [5].

Comparative Analysis with Daunorubicin/Doxorubicin Intercalation Mechanisms

Quinocycline B exhibits distinct intercalation mechanisms compared to the anthracycline antibiotics daunorubicin and doxorubicin, despite sharing the common feature of DNA topoisomerase II inhibition [9] [10]. While all three compounds function as DNA intercalators, their binding specificity, sequence preferences, and cellular effects demonstrate significant differences that impact their therapeutic profiles [11] [12].

The intercalation mechanism of quinocycline B involves insertion between DNA base pairs with preference for guanine-cytosine rich sequences, similar to other quinocycline antibiotics [9]. This contrasts with daunorubicin and doxorubicin, which demonstrate preferential binding to adjacent guanine-cytosine base pairs with specific requirements for adenine at the 3' terminus of topoisomerase II cleavage sites [10] [14]. The anthracyclines cause approximately 26 degrees of DNA unwinding per intercalated molecule, while quinocycline B produces less dramatic structural distortions [12] [15].

Table 2: Comparative Intercalation Mechanisms

ParameterQuinocycline BDaunorubicinDoxorubicin
Primary MechanismDNA intercalation + topoisomerase inhibitionDNA intercalation + topoisomerase II poisoningDNA intercalation + topoisomerase II poisoning
DNA Intercalation ModeIntercalation between base pairsIntercalation with 26° unwindingIntercalation with significant unwinding
Sequence PreferenceGC-rich sequences preferredAdjacent GC base pairs preferredGC base pairs with 3'-A requirement
Binding InteractionsVan der Waals + hydrogen bondingVan der Waals + electrostatic interactionsHydrogen bonding + hydrophobic interactions
Topoisomerase TargetDNA topoisomerase IIαDNA topoisomerase II (α and β)DNA topoisomerase II (α and β)
Cardiotoxicity ProfileLower cardiotoxicity profileSignificant cardiotoxicityHigh cardiotoxicity (reference standard)
Therapeutic IndexHigher therapeutic indexLimited by cardiac effectsDose-limited by cardiotoxicity
Resistance PatternsLess frequent resistance developmentMultiple resistance mechanismsCross-resistance with other anthracyclines

The binding thermodynamics reveal fundamental differences between quinocycline B and anthracyclines. Doxorubicin intercalation is primarily driven by van der Waals interactions, with binding free energies ranging from -40 to -65 kilojoules per mole depending on DNA sequence [11] [16]. The process is enthalpy-driven with negative entropy contributions, consistent with the restriction of molecular motion upon complex formation [11] [17]. Quinocycline B demonstrates similar thermodynamic signatures but with distinct sequence-dependent variations that contribute to its unique biological profile [9].

Cardiotoxicity represents a critical differential characteristic between these compounds. Daunorubicin exhibits a cardiotoxicity equivalence ratio of approximately 0.45-0.5 relative to doxorubicin, indicating reduced cardiac toxicity [18]. Quinocycline B demonstrates significantly lower cardiotoxicity profiles compared to both anthracyclines, potentially due to its distinct tissue distribution patterns and reduced interaction with cardiac topoisomerase II β [9] [10]. This differential toxicity profile contributes to the superior therapeutic index observed with quinocycline B in preclinical studies [9] [19].

The resistance mechanisms also differ substantially between compound classes. Anthracyclines face multiple resistance pathways including increased efflux pump expression, altered topoisomerase II levels, and enhanced DNA repair mechanisms [10] [16]. Quinocycline B resistance development appears less frequent, possibly due to its dual targeting mechanism and distinct binding requirements [9]. However, cross-resistance between quinocycline B and classical quinolone antibiotics may occur through mutations in DNA gyrase target sites [1] [5].

Apoptosis Induction Pathways in Human Carcinoma Cell Lines

Quinocycline B demonstrates potent apoptosis-inducing activity across multiple human carcinoma cell lines through activation of both intrinsic and extrinsic apoptotic pathways [9] [19]. The compound exhibits remarkable cytotoxic activity with IC₅₀ values ranging from 0.02 to 0.6 micromolar against various cancer cell lines, indicating exceptional potency compared to many conventional chemotherapeutic agents [20].

In MCF-7 breast carcinoma cells, quinocycline B treatment results in significant upregulation of tumor suppressor protein p53, accompanied by activation of downstream apoptotic effectors [19]. The compound induces concentration-dependent cytotoxicity with IC₅₀ values of 5-10 micromolar, accompanied by characteristic apoptotic morphological changes including cell shrinkage, nuclear condensation, and membrane blebbing [19]. The apoptotic response involves activation of caspases-3, -8, and -9, indicating engagement of both mitochondrial and death receptor pathways [19].

Table 3: Apoptosis Induction in Human Carcinoma Cell Lines

Cell LineIC₅₀ Range (μM)Apoptotic MarkersPathway InvolvementCellular Response
MCF-7 (Breast carcinoma)5.0-10.0p53 upregulation, caspase activationIntrinsic mitochondrial pathwayCell cycle arrest + apoptosis
HepG2 (Liver carcinoma)13.3Cytotoxic response, cell deathMitochondrial dysfunctionDose-dependent cytotoxicity
HCT-116 (Colon carcinoma)Not specifiedPotential apoptotic responseDNA damage responseGrowth inhibition
A549 (Lung carcinoma)Not specifiedPotential apoptotic responseDNA damage responseGrowth inhibition
General Mechanism0.02-0.6 (various lines)Caspase-3, -8, -9 activationBoth intrinsic and extrinsic pathwaysG₀/G₁ arrest + apoptosis induction

HepG2 liver carcinoma cells demonstrate sensitivity to quinocycline B with an IC₅₀ of 13.3 micromolar [9]. The cytotoxic response involves mitochondrial dysfunction characterized by loss of membrane potential and cytochrome c release [9]. These findings suggest that quinocycline B targets mitochondrial integrity, leading to activation of the intrinsic apoptotic pathway through formation of the apoptosome complex [21] [22].

The mechanism of apoptosis induction involves modulation of BCL-2 family proteins, with quinocycline B treatment leading to increased expression of pro-apoptotic BAX protein and decreased levels of anti-apoptotic BCL-2 [21] [19]. This shift in the BAX/BCL-2 ratio promotes mitochondrial outer membrane permeabilization, facilitating cytochrome c release and subsequent caspase activation [23] [24]. The compound also induces depletion of intracellular glutathione levels, contributing to oxidative stress and further sensitizing cells to apoptotic death [19].

Cell cycle analysis reveals that quinocycline B induces G₀/G₁ phase arrest prior to apoptosis induction [25]. This cell cycle checkpoint activation allows cells with extensive DNA damage to undergo apoptosis rather than progressing through replication with compromised genomic integrity [26] [27]. The cell cycle arrest is mediated through p53-dependent activation of p21 (CDKN1A), which inhibits cyclin-dependent kinases required for S-phase entry [26] [28].

p53 Tumor Suppressor Protein Modulation Effects

Quinocycline B exerts profound modulatory effects on the p53 tumor suppressor protein, enhancing its expression, stability, and transcriptional activity in human carcinoma cells [19] [27]. The compound triggers p53 accumulation through post-translational stabilization mechanisms that prevent MDM2-mediated degradation, resulting in sustained p53 activity that promotes tumor suppressor functions [26] [27].

Treatment with quinocycline B leads to significant upregulation of p53 protein levels in MCF-7 breast carcinoma cells, as demonstrated by Western blot analysis showing increased band intensity of the 53 kilodalton protein [19]. This accumulation correlates with enhanced phosphorylation of p53 at key regulatory sites, including serine residues that are critical for p53 stabilization and transcriptional activation [26] [27]. The phosphorylation events are likely mediated by DNA damage-responsive kinases such as ATM and ATR, which are activated by quinocycline B-induced DNA lesions [26] [27].

Table 4: p53 Tumor Suppressor Protein Modulation Effects

Molecular ComponentNormal ConditionsQuinocycline B TreatmentMechanistic EffectsClinical Significance
p53 Protein ExpressionLow basal expressionSignificant upregulationProtein stabilizationBiomarker for drug response
p53 Phosphorylation StatusMinimal phosphorylationEnhanced phosphorylationPost-translational modificationsActivation state indicator
Downstream Target GenesBasal transcription of targetsActivation of p21, BAX, PUMATranscriptional activationPathway activation confirmation
Cell Cycle RegulationNormal cell cycle progressionG₀/G₁ phase arrestCDK inhibitionTreatment response predictor
Apoptotic SignalingThreshold-dependent apoptosisEnhanced apoptotic signalingMitochondrial pathway activationEfficacy determinant
DNA Damage ResponseDamage checkpoint activationSustained DNA damage responseDNA repair vs. apoptosis decisionMechanism validation
Therapeutic ImplicationsTumor suppressor functionEnhanced tumor suppressionSelective cancer cell targetingTherapeutic strategy development

The transcriptional activity of quinocycline B-activated p53 results in upregulation of multiple target genes involved in cell cycle control and apoptosis [19] [27]. Key targets include p21 (CDKN1A), which mediates G₀/G₁ cell cycle arrest through inhibition of cyclin E-CDK2 and cyclin D-CDK4 complexes [27] [29]. Additional pro-apoptotic targets activated by quinocycline B-induced p53 include BAX, PUMA (p53 upregulated modulator of apoptosis), and NOXA, which collectively promote mitochondrial outer membrane permeabilization and apoptosis initiation [21] [27].

The temporal dynamics of p53 activation by quinocycline B reveal a sustained response that differs from the transient activation observed with many DNA-damaging agents [27]. This sustained activation appears to result from continuous DNA damage caused by quinocycline B-topoisomerase II complexes, which serve as persistent sources of double-strand breaks [26] [10]. The prolonged p53 activation ultimately tips the cellular balance toward apoptosis rather than DNA repair, contributing to the selective toxicity of quinocycline B against cancer cells [27].

The p53-dependent effects of quinocycline B demonstrate particular relevance in cancer cells harboring wild-type p53, as these cells retain the capacity for robust p53-mediated tumor suppressor responses [26] [27]. In contrast, cancer cells with mutant or deleted p53 may exhibit reduced sensitivity to quinocycline B-induced apoptosis, suggesting that p53 status could serve as a predictive biomarker for treatment response [27] [29]. This differential sensitivity provides a mechanistic basis for the selective toxicity of quinocycline B against cancer cells compared to normal cells, which typically maintain intact p53 function [26] [27].

XLogP3

1.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

616.20569522 g/mol

Monoisotopic Mass

616.20569522 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-10-2024

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